cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Technical Profile & Synthesis
cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Technical Profile & Synthesis
The following technical guide details the chemical structure, synthesis, and application of cis-3-Methylsulfonylcyclobutylamine hydrochloride , a critical chiral building block in modern medicinal chemistry.
Executive Summary
cis-3-Methylsulfonylcyclobutylamine hydrochloride (CAS: 1408074-56-5) is a specialized bifunctional cyclobutane intermediate used primarily in the synthesis of small-molecule inhibitors for Janus kinases (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1]
Its structural value lies in the cyclobutane ring , which acts as a rigid, non-aromatic spacer. This rigidity restricts the conformational freedom of the attached functional groups (amine and sulfone), orienting them in a specific vector that enhances binding affinity to protein pockets while improving metabolic stability compared to flexible alkyl chains.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | cis-3-(Methylsulfonyl)cyclobutan-1-amine hydrochloride |
| CAS Number | 1408074-56-5 |
| Molecular Formula | |
| Molecular Weight | 185.67 g/mol |
| Stereochemistry | cis-1,3-disubstituted (Amine and Sulfone on the same face) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol |
| SMILES | CS(=O)(=O)[C@H]1CC1.Cl |
Structural Analysis & Stereochemistry
Conformational Rigidification
The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. In the cis-1,3-disubstituted isomer, the two substituents (amine and methylsulfonyl) generally adopt a pseudo-diequatorial or pseudo-equatorial/axial orientation depending on the steric bulk and transannular interactions.
-
Cis vs. Trans: In the cis isomer, the vectors of the
and bonds point in the same general direction relative to the ring plane. This specific geometry is often required to bridge two binding pockets within a kinase active site (e.g., the ATP binding pocket and a solvent-exposed region). -
Dipole Moment: The presence of the polar sulfone and the charged ammonium group on the same side creates a significant molecular dipole, influencing solubility and interaction with polar residues in the target protein.
Synthetic Protocol
The synthesis of cis-3-Methylsulfonylcyclobutylamine typically requires a strategy that strictly controls the relative stereochemistry at C1 and C3. The most robust route utilizes a nucleophilic displacement with inversion (
Retrosynthetic Logic
To obtain the cis-sulfone amine, one must start from a trans-alcohol precursor. The displacement of a leaving group (Mesylate/Tosylate) by a sulfur nucleophile will invert the stereochemistry from trans to cis.
Step-by-Step Methodology
Precursor: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (Commercially available or synthesized from 3-benzyloxycyclobutanone).
Step 1: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM. -
Protocol: Dissolve the trans-alcohol in DCM at 0°C. Add
followed by slow addition of MsCl. The reaction converts the hydroxyl group into a mesylate leaving group ( ) with retention of configuration (remains trans). -
Outcome: tert-Butyl (trans-3-(methylsulfonyloxy)cyclobutyl)carbamate.
Step 2: Nucleophilic Displacement (Inversion)
-
Reagents: Sodium thiomethoxide (NaSMe), DMF or Ethanol.
-
Protocol: Treat the mesylate intermediate with NaSMe at elevated temperature (60–80°C). The thiomethoxide anion attacks C3 from the back face, displacing the mesylate.
-
Mechanism:
inversion. -
Outcome: tert-Butyl (cis -3-(methylthio)cyclobutyl)carbamate. Note: The stereochemistry is now cis.
Step 3: Oxidation
-
Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA, Acetone/Water.
-
Protocol: Dissolve the thioether in acetone/water. Add Oxone portion-wise at 0°C to RT. This oxidizes the sulfide (
) to the sulfone ( ). -
Outcome: tert-Butyl (cis-3-(methylsulfonyl)cyclobutyl)carbamate.
Step 4: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Protocol: Stir the Boc-protected sulfone in 4M HCl/Dioxane for 2–4 hours. Precipitate the product with diethyl ether or concentrate to dryness.
-
Outcome: cis-3-Methylsulfonylcyclobutylamine hydrochloride .[1][2][3]
Synthetic Pathway Diagram
Caption: Stereoselective synthesis of cis-3-methylsulfonylcyclobutylamine hydrochloride via SN2 inversion.
Characterization & Analytical Data
Researchers must validate the cis stereochemistry using NMR spectroscopy.
Proton NMR ( NMR)
-
Solvent: DMSO-
or . -
Key Signals:
-
2.90–3.00 ppm (s, 3H): Methylsulfonyl group (
). -
3.40–3.60 ppm (m, 1H): Methine proton at C1 (
). -
3.70–3.90 ppm (m, 1H): Methine proton at C3 (
). -
2.40–2.80 ppm (m, 4H): Cyclobutane ring methylene protons (
).
-
2.90–3.00 ppm (s, 3H): Methylsulfonyl group (
-
Stereochemical Diagnosis:
-
In 1,3-disubstituted cyclobutanes, the splitting pattern of the ring methylene protons differs between isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the C1-methine and C3-methine protons indicates they are on the same side (cis-diaxial-like conformation in the puckered ring), confirming the cis stereochemistry. In the trans isomer, these protons are distant.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
(Free base mass). -
Fragment: Loss of
or may be observed.
Applications in Drug Discovery
This building block is utilized to introduce a polar, rigid motif into kinase inhibitors.
-
JAK Inhibitors: The cyclobutane ring serves as a bioisostere for piperidine or cyclohexyl groups, reducing lipophilicity (LogD) and improving cell permeability. The sulfone group acts as a hydrogen bond acceptor, interacting with residues like Arginine or Lysine in the kinase hinge region or solvent front.
-
IRAK4 Inhibitors: Patent literature (e.g., EP 3800188 A1) cites this specific CAS as an intermediate for synthesizing pyrazolopyrimidine derivatives used to treat autoimmune disorders like atopic dermatitis and rheumatoid arthritis.
Safety & Handling
-
Hazards: As an amine hydrochloride, it is an irritant to eyes, skin, and respiratory systems.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Nitrogen/Argon).
-
Stability: Stable under acidic conditions. Avoid strong oxidizers and strong bases (liberates the free amine which may degrade or polymerize).
References
-
European Patent Office. (2021). Substituted Pyrazolopyrimidines as IRAK4 Inhibitors (EP 3800188 A1). Retrieved from [Link][4][5][6]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Abrocitinib (Related Structural Class). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate;CAS No.:1408075-48-8 [chemshuttle.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
